molecular formula C12H23NO2 B15259285 tert-Butyl 2,6-dimethylpiperidine-4-carboxylate

tert-Butyl 2,6-dimethylpiperidine-4-carboxylate

Cat. No.: B15259285
M. Wt: 213.32 g/mol
InChI Key: DCGYIUNGLLYYDZ-UHFFFAOYSA-N
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Description

tert-Butyl 2,6-dimethylpiperidine-4-carboxylate is a piperidine derivative featuring a carboxylate ester group at the 4-position and methyl substituents at the 2- and 6-positions. This compound is primarily utilized in pharmaceutical and agrochemical research as a chiral building block or intermediate due to its stereochemical rigidity and functional group compatibility. Its tert-butyl ester group enhances steric protection of the carboxylate moiety, improving stability during synthetic processes.

Properties

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

tert-butyl 2,6-dimethylpiperidine-4-carboxylate

InChI

InChI=1S/C12H23NO2/c1-8-6-10(7-9(2)13-8)11(14)15-12(3,4)5/h8-10,13H,6-7H2,1-5H3

InChI Key

DCGYIUNGLLYYDZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(N1)C)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of piperidine derivatives, including tert-butyl 2,6-dimethylpiperidine-4-carboxylate, has been a subject of many scientific studies. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry. One common method involves the reaction of N-Boc-piperidine with various reagents under controlled conditions .

Chemical Reactions Analysis

Piperidine derivatives, including tert-butyl 2,6-dimethylpiperidine-4-carboxylate, undergo a variety of chemical reactions. These include intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 2,6-dimethylpiperidine-4-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, piperidine derivatives are important for designing drugs and are present in more than twenty classes of pharmaceuticals. In the industry, they are used in the synthesis of various chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2,6-dimethylpiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and the molecular structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Carboxylate Derivatives
Compound Name Substituents Key Properties Applications
tert-Butyl 2,6-dimethylpiperidine-4-carboxylate 2,6-dimethyl; 4-COO-t-Bu High steric hindrance, enhanced thermal stability, chiral resolution potential Drug intermediates, asymmetric synthesis
Methyl piperidine-4-carboxylate 4-COOCH₃ Lower steric bulk, reduced stability under acidic conditions Small-molecule ligands, catalysis
Ethyl 3-methylpiperidine-2-carboxylate 3-methyl; 2-COOEt Variable regioselectivity, moderate stereochemical control Natural product synthesis

Key Findings :

  • Steric Effects : The tert-butyl group in tert-butyl 2,6-dimethylpiperidine-4-carboxylate provides superior steric protection compared to methyl or ethyl esters, reducing unwanted side reactions (e.g., hydrolysis or nucleophilic attack) .
  • Chirality: The 2,6-dimethyl substitution enforces a rigid chair conformation, enhancing enantiomeric purity in asymmetric reactions—a feature less pronounced in unsubstituted analogs like methyl piperidine-4-carboxylate .
Comparison with Non-Piperidine Carboxylates

The provided evidence highlights Zygocaperoside and Isorhamnetin-3-O-glycoside (isolated from Zygophyllum fabago roots) as structurally distinct compounds. For example:

  • Spectroscopic Differentiation : The ¹H-NMR and ¹³C-NMR data of tert-butyl 2,6-dimethylpiperidine-4-carboxylate would show distinct methyl singlet signals (δ ~1.4 ppm for tert-butyl) and piperidine ring protons (δ ~2.5–3.5 ppm), contrasting with the aromatic and glycosidic signals of Zygocaperoside .

Biological Activity

tert-Butyl 2,6-dimethylpiperidine-4-carboxylate (TBDMPC) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.

  • Chemical Formula : C₁₂H₂₃NO₂
  • Molecular Weight : 225.32 g/mol
  • CAS Number : 52829-07-9

TBDMPC features a piperidine core, which is a common structural motif in many bioactive compounds. The tert-butyl and dimethyl substitutions enhance its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

TBDMPC has been studied for various biological activities, particularly its role as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme is implicated in several inflammatory processes and diseases, making its inhibition a valuable therapeutic target.

Inhibition of Soluble Epoxide Hydrolase (sEH)

Recent studies have demonstrated that TBDMPC derivatives exhibit significant inhibitory effects on sEH. For instance, a related compound showed IC₅₀ values of 0.05 nM against human sEH (HsEH) and 0.14 nM against mouse sEH (MsEH) . This suggests that TBDMPC could be developed into a potent anti-inflammatory agent.

Anti-inflammatory Activity

TBDMPC has been evaluated for its anti-inflammatory properties in various animal models. In one study, it was shown to ameliorate pancreatic injury in acute pancreatitis models induced by L-arginine. The compound reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-α, indicating its potential utility in treating inflammation-related diseases .

Analgesic Effects

The compound also exhibited analgesic effects in models of arthritis. It significantly decreased pain responses in Complete Freund's Adjuvant (CFA)-induced arthritis mice, suggesting that TBDMPC may be effective in managing pain associated with inflammatory conditions .

Structure-Activity Relationship (SAR)

The biological activity of TBDMPC is influenced by its structural features. Modifications to the piperidine ring and the introduction of various substituents can enhance or diminish its efficacy:

CompoundModificationIC₅₀ (nM)Biological Activity
TBDMPCNone0.05sEH Inhibition
G1Hydrophilic group at position 30.05Enhanced sEH Inhibition
G2Methyl substitution at position 40.14Moderate sEH Inhibition

These findings underscore the importance of specific functional groups in optimizing the compound's activity against biological targets.

Case Studies

Several case studies highlight the therapeutic potential of TBDMPC and its derivatives:

  • Acute Pancreatitis Model : In an experiment with mice, TBDMPC significantly reduced pancreatic injury markers and improved survival rates during LPS-induced sepsis .
  • Arthritis Pain Model : In CFA-induced arthritis models, TBDMPC demonstrated significant analgesic properties, providing evidence for its use in treating chronic pain conditions associated with inflammation .
  • Cancer Therapy Potential : Preliminary studies suggest that piperidine derivatives may exhibit anticancer activity through mechanisms involving apoptosis induction in cancer cell lines .

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